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Compound of Interest

4-Bromo-4'-(pentyloxy)-1,1"-
Compound Name:
biphenyl!

cat. No.: B2360085

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development. It details the core chemical properties, synthesis,
applications, and safety considerations for 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, a versatile
intermediate with significant applications in materials science and medicinal chemistry.

Introduction: The Biphenyl Scaffold and Its
Significance

The 1,1'-biphenyl core is a privileged scaffold in both materials science and pharmacology. Its
rigid, planar structure is fundamental to the design of liquid crystals, while its presence in
numerous bioactive molecules underscores its importance in drug discovery. 4-bromo-4'-
(pentyloxy)-1,1'-biphenyl (CAS No. 63619-51-2) is a key derivative of this scaffold.[1] It
incorporates two critical functional groups: a bromine atom, which serves as a highly versatile
synthetic handle for cross-coupling reactions, and a pentyloxy chain, which modulates physical
properties such as solubility, lipophilicity, and mesomorphic behavior.[2][3] This unique
combination makes it an invaluable building block for creating complex molecular architectures
with tailored functions.

This document provides an in-depth exploration of its properties and practical applications,
grounded in established experimental protocols and safety data.

Physicochemical and Spectroscopic Profile
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A thorough understanding of a compound's physical and spectroscopic properties is paramount
for its effective use in research and development.

Core Chemical Properties

The key physicochemical properties of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl are summarized
below. These values are critical for predicting its behavior in various solvents and thermal

conditions.
Property Value Source
CAS Number 63619-51-2 [1][4]
Molecular Formula C17H19BroO [11[4115]
Molecular Weight 319.24 g/mol [1][4]
Appearance White solid [1]
Melting Point 132 °C (recrystallized from )
hexane)

Boiling Point 401.6 + 28.0 °C (Predicted) [4]
Density 1.223 + 0.06 g/cm? (Predicted) [4]

Store sealed in a dry place at
Storage [4]
room temperature.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound. While a
comprehensive public database for this specific molecule is limited, the expected spectral
features can be reliably predicted based on its structure and data from analogous compounds.

¢ H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals
corresponding to the aromatic protons on the two phenyl rings and the aliphatic protons of
the pentyloxy chain. The aromatic region would likely display a set of overlapping doublets
and triplets characteristic of 4- and 4'-substituted biphenyl systems. The aliphatic region
would feature a triplet for the terminal methyl group (~0.9 ppm), a series of multiplets for the
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three methylene groups (~1.3-1.8 ppm), and a downfield triplet for the methylene group
attached to the oxygen atom (~4.0 ppm).

o Mass Spectrometry (MS): In an electron ionization mass spectrum, the molecular ion peak
would appear as a doublet with nearly equal intensity at m/z 318 and 320, which is the
characteristic isotopic signature of a molecule containing one bromine atom.

« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key
absorption bands: C-H stretching from the aromatic rings (~3100-3000 cm~1) and the
aliphatic chain (~2950-2850 cm~1), aromatic C=C stretching (~1600-1450 cm~1), and a
strong C-O stretching band for the ether linkage (~1250 cm™1).

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl is
achieved via a Williamson ether synthesis. This method is reliable and scalable, making it
suitable for laboratory and potential pilot-plant production.

Experimental Protocol

This protocol is based on a well-established procedure for the etherification of 4'-bromo-[1,1'-
biphenyl]-4-ol.[1]

Materials:

4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq)

e 1-Bromopentane (1.5 eq)

e Anhydrous Potassium Carbonate (K2CO3) (2.5 eq)
e 2-Butanone (MEK)

e Dichloromethane (DCM)

e Hexane

e Saturated Sodium Chloride Solution (Brine)
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e Anhydrous Sodium Sulfate (NazSOa)
Step-by-Step Procedure:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq), anhydrous potassium carbonate (2.5 eq),
and 2-butanone.

Addition of Alkyl Halide: Add 1-bromopentane (1.5 eq) to the suspension.

Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 8
hours. The progress can be monitored by Thin Layer Chromatography (TLC).

Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room
temperature. Dilute with dichloromethane.

Filtration: Remove the insoluble potassium carbonate and other inorganic salts by filtration.

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with distilled
water and then with saturated brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure.

Purification: Wash the resulting crude residue with cold hexane to precipitate the pure
product.

Final Product: Collect the white solid by filtration and dry under vacuum to yield 4-bromo-4'-
(pentyloxy)-1,1'-biphenyl. A typical yield for this reaction is high, often exceeding 90%.[1]

Causality and Workflow Validation

The design of this protocol ensures high yield and purity through several key choices.

o Choice of Base (K2CO3): Potassium carbonate is a mild, inexpensive, and effective base for
deprotonating the phenolic hydroxyl group. This creates the phenoxide anion, a potent
nucleophile necessary for the subsequent SN2 reaction. Its insolubility in the solvent
simplifies its removal by filtration.
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o Choice of Solvent (2-Butanone): As a polar aprotic solvent, 2-butanone effectively solvates
the potassium phenoxide intermediate without interfering with its nucleophilicity. Its boiling
point allows for a controlled reflux temperature that provides sufficient energy to overcome
the activation barrier of the reaction.

 Purification Strategy: The aqueous washes effectively remove any remaining inorganic salts.
The final wash with cold hexane is a simple and effective recrystallization step; the non-polar
product is poorly soluble in cold hexane, while many less-polar impurities remain in solution.

Workup & Pu
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Caption: Workflow for the synthesis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl.

Reactivity and Applications

The utility of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl is rooted in its dual functionality, making it
a cornerstone intermediate in several advanced fields.

Precursor for Liquid Crystals

The rigid biphenyl core is a classic mesogen, a molecular unit that induces liquid crystalline
phases.[3][6] The pentyloxy chain provides the necessary flexibility and influences the
transition temperatures between crystalline, liquid crystalline (e.g., nematic, smectic), and
isotropic phases.[2] The bromine atom allows for further molecular elaboration, enabling the
synthesis of a diverse library of liquid crystal materials for applications in display technologies
and smart materials.[6]

Building Block in Medicinal Chemistry
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The biphenyl motif is present in numerous FDA-approved drugs. The bromine atom on 4-
bromo-4'-(pentyloxy)-1,1'-biphenyl is a prime site for palladium-catalyzed cross-coupling
reactions, such as the Suzuki-Miyaura and Heck reactions.[2][3] These reactions are
fundamental in modern drug discovery for constructing complex molecular frameworks by
forming new carbon-carbon or carbon-heteroatom bonds.[3] The pentyloxy group can enhance
the lipophilicity of a drug candidate, which is a critical parameter for modulating its absorption,
distribution, metabolism, and excretion (ADME) properties.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to 4-bromo-4'-
(pentyloxy)-1,1'-biphenyl]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2360085#4-bromo-4-pentyloxy-1-1-biphenyl-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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